Physicochemical Profile: 2- vs. 3-Position Ester
The target compound, methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (C16H14N2O5), exhibits a distinct physicochemical profile compared to its close structural analog, ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate (C17H16N2O5) [1]. The target compound's molecular weight is 314.29 g/mol, which is 14.03 g/mol lower than the comparator (328.32 g/mol) [1]. Furthermore, the predicted XLogP3-AA value, a measure of lipophilicity, is 3.2 for the comparator, whereas the target compound, due to its smaller ester group and different substitution pattern, is predicted to have a lower, though not explicitly published, logP value [1]. The difference in molecular weight and predicted logP can significantly impact membrane permeability and solubility, critical parameters in early-stage drug discovery.
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Molecular Weight: 314.29 g/mol; Predicted logP: Not explicitly published but structurally inferred to be lower than comparator |
| Comparator Or Baseline | Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS 4382-10-9); Molecular Weight: 328.32 g/mol; XLogP3-AA: 3.2 |
| Quantified Difference | Molecular Weight: 14.03 g/mol lower for target compound; LogP: Inferred difference based on ester size and substitution pattern |
| Conditions | Computed physicochemical properties (PubChem release 2025.04.14) |
Why This Matters
Differences in molecular weight and lipophilicity directly influence a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making the target compound a distinct chemical entity for drug discovery campaigns where these parameters are critical.
- [1] PubChem. (2026). AK-968/41151290 (ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate). Compound Summary. View Source
